molecular formula C8H6ClNS B147584 3-Chloro-4-methylphenyl isothiocyanate CAS No. 19241-37-3

3-Chloro-4-methylphenyl isothiocyanate

Cat. No.: B147584
CAS No.: 19241-37-3
M. Wt: 183.66 g/mol
InChI Key: PQLHTYDGCDDPNU-UHFFFAOYSA-N
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Description

3-Chloro-4-methylphenyl isothiocyanate, also known as 2-chloro-4-isothiocyanato-1-methylbenzene, is an organic compound with the molecular formula C8H6ClNS. This compound is characterized by the presence of an isothiocyanate group attached to a chlorinated methylbenzene ring. It is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-methylphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines or their salts with carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with T3P (propane phosphonic acid anhydride), which acts as an efficient desulfurating agent . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods: Industrial production of isothiocyanates often relies on the reaction of amines with thiophosgene or carbon disulfide. These methods are scalable and can produce isothiocyanates in good yields. the use of thiophosgene is limited due to its high toxicity and volatility .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methylphenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, which can react with the isothiocyanate group.

    Reaction Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed:

Scientific Research Applications

3-Chloro-4-methylphenyl isothiocyanate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Methoxyphenyl isothiocyanate
  • 4-Fluorophenyl isothiocyanate
  • 3-Trifluoromethylphenyl isothiocyanate

Comparison: 3-Chloro-4-methylphenyl isothiocyanate is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring. This combination of substituents can influence its reactivity and the types of reactions it undergoes. Compared to other isothiocyanates, it may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

2-chloro-4-isothiocyanato-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLHTYDGCDDPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172833
Record name 3-Chloro-4-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19241-37-3
Record name 3-Chloro-4-methylphenyl isothiocyanate
Source ChemIDplus
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Record name 19241-37-3
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Record name 3-Chloro-4-methylphenyl isothiocyanate
Source EPA DSSTox
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Record name 19241-37-3
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Record name 3-CHLORO-4-METHYLPHENYL ISOTHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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